N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-(thiophen-2-yl)acetamide
Description
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2-(thiophen-2-yl)acetamide is a bicyclic acetamide derivative characterized by a 1,2,3,4-tetrahydronaphthalene (tetralin) core substituted at the 1-position with an acetamide group. The acetamide moiety is further functionalized with a thiophen-2-yl group, imparting distinct electronic and steric properties. The thiophene ring enhances π-π stacking interactions and may influence metabolic stability compared to purely aromatic substituents .
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(11-13-7-4-10-19-13)17-15-9-3-6-12-5-1-2-8-14(12)15/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFOWXNJGNBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 2: Physicochemical and Functional Properties
Key Observations:
- Lipophilicity: The thiophen-2-yl group in the target compound increases LogP compared to nitro- or trifluoro-substituted analogues, suggesting improved membrane permeability .
- The thiophene moiety may enhance interactions with sulfur-binding enzymes or receptors .
Research Findings and Implications
- Stereochemical Control: Enantioselective synthesis of tetralin-acetamides (e.g., >99% ee for (S)-2-position isomer) highlights the importance of chiral catalysts in optimizing pharmacological profiles .
- Crystal Packing: Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit inversion dimers via N–H⋯N hydrogen bonds, suggesting that the target compound may form similar stable crystalline phases .
- Metabolic Stability: The thiophen-2-yl group could reduce oxidative metabolism compared to phenyl rings, as seen in related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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